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Compound of Interest

Compound Name: Arcyriaflavin A

Cat. No.: B1665606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis and structural

elucidation of Arcyriaflavin F, a dihydroxylated indolocarbazole natural product. The information

presented is primarily derived from the recent discovery and characterization of its biosynthetic

pathway from Streptomyces venezuelae ATCC 10712. This document details the genetic basis

for Arcyriaflavin F production, the enzymatic transformation involved, its structural properties,

and the experimental protocols utilized for its characterization.

Introduction
Indolocarbazoles are a class of natural products known for their wide range of biological

activities, making them attractive scaffolds for drug development. A key feature of their

biosynthesis is the enzymatic modification of the core indolocarbazole structure by various

tailoring enzymes, which contributes to the structural diversity and biological specificity of these

compounds. Arcyriaflavin F is a recently identified member of this family, distinguished by

dihydroxylation at the C-5 and C-5' positions of the indole rings. Its biosynthesis has been

elucidated through the heterologous expression of a specific biosynthetic gene cluster (BGC)

from Streptomyces venezuelae ATCC 10712.[1][2][3][4]

Biosynthesis of Arcyriaflavin F
The biosynthesis of Arcyriaflavin F is encoded by the acfXODCP gene cluster in S. venezuelae.

[1][2][3] The core indolocarbazole scaffold, Arcyriaflavin A, is synthesized by the enzymes
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encoded by the acfODCP genes. The final and defining step in Arcyriaflavin F biosynthesis is

the regioselective dihydroxylation of Arcyriaflavin A. This reaction is catalyzed by AcfX, a

flavin-dependent monooxygenase.[1][2][3] This is distinct from other known indolocarbazole

hydroxylases, such as EspX, which catalyzes only a single hydroxylation.[1][2][3]

Biosynthetic Pathway
The logical flow of the terminal step in Arcyriaflavin F's biosynthesis is depicted below.

Biosynthetic Pathway of Arcyriaflavin F

Arcyriaflavin A Arcyriaflavin F C-5/C-5' Dihydroxylation
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monooxygenase)
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Caption: The enzymatic conversion of Arcyriaflavin A to Arcyriaflavin F by the

monooxygenase AcfX.

Structure of Arcyriaflavin F
The structure of Arcyriaflavin F was elucidated through a combination of mass spectrometry

and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry

confirmed the molecular formula, and detailed 1D and 2D NMR experiments established the

precise connectivity and the positions of the hydroxyl groups.

Quantitative Data
The structural characterization of Arcyriaflavin F is supported by the following quantitative data

derived from mass spectrometry and NMR analysis.

Table 1: Mass Spectrometry Data for Arcyriaflavin F
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Parameter Value

Ionization Mode ESI+

[M+H]⁺ (m/z) 358.08

Molecular Formula C₂₀H₁₁N₃O₄

Data sourced from Lai et al., 2024.[4]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Arcyriaflavin F (in DMSO-d₆)

Atom No.
¹³C Chemical
Shift (δc)
[ppm]

¹H Chemical
Shift (δH)
[ppm]

Multiplicity J (Hz)

1, 1' 120.9 10.85 s

2, 2' 122.9 - -

3, 3' 114.7 - -

3a, 3a' 124.9 - -

4, 4' 111.9 7.02 dd 8.4, 1.0

5, 5' 145.2 - -

6, 6' 114.3 7.59 d 8.4

7, 7' 120.5 8.40 d 8.4

7a, 7a' 136.9 - -

12b, 12b' 128.1 - -

13a, 13a' 108.6 - -

5, 7 171.1 - -

6 - 11.4 s

5-OH, 5'-OH - 9.2 s
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Data sourced from the supplementary information of Lai et al., 2024.[4]

Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the

production and characterization of Arcyriaflavin F.

Cloning of the acfXODCP Gene Cluster
The workflow for cloning the biosynthetic gene cluster is outlined below.

Gene Cluster Cloning Workflow

DNA Preparation

PCR and Assembly

Transformation and Verification

Genomic DNA isolation
from S. venezuelae

PCR amplification of
acfXODCP gene cluster

Gibson Assembly into
expression vector

Transformation into
E. coli

Sequence Verification
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Caption: A simplified workflow for the cloning of the acfXODCP gene cluster.

Methodology:

Genomic DNA Extraction: High-quality genomic DNA was isolated from S. venezuelae ATCC

10712.

PCR Amplification: The acfXODCP gene cluster was amplified from the genomic DNA using

high-fidelity DNA polymerase and specific primers.

Vector Integration: The amplified gene cluster was cloned into a suitable E. coli-

Streptomyces shuttle vector, such as pSET152, using Gibson Assembly or a similar

seamless cloning method.

Transformation and Verification: The resulting construct was transformed into E. coli for

plasmid propagation and subsequently verified by Sanger sequencing to ensure the integrity

of the cloned gene cluster.

Heterologous Expression in Streptomyces coelicolor
Host Strain:Streptomyces coelicolor M1152, a strain engineered for enhanced heterologous

expression of secondary metabolite gene clusters, was used as the host.

Methodology:

Conjugation: The expression vector containing the acfXODCP gene cluster was transferred

from the E. coli donor strain to S. coelicolor M1152 via intergeneric conjugation.

Selection: Exconjugants were selected on MS agar plates containing the appropriate

antibiotic for plasmid selection.

Fermentation: For production, a scaled-up culture was initiated. Spores of the recombinant

S. coelicolor M1152 strain were used to inoculate a suitable liquid medium (e.g., MR5

medium). The culture was incubated for several days under optimal conditions for secondary

metabolite production (e.g., 30°C with shaking).

Purification and Structural Elucidation of Arcyriaflavin F
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Methodology:

Extraction: After fermentation, the culture broth was harvested. The mycelium was separated

by centrifugation, and the supernatant was extracted with an organic solvent such as ethyl

acetate. The mycelial pellet was also extracted separately. The organic extracts were

combined and evaporated to dryness.

Chromatographic Purification: The crude extract was subjected to purification using High-

Performance Liquid Chromatography (HPLC). A C18 reverse-phase column was typically

used with a gradient of water and acetonitrile (both often containing a small percentage of

formic acid) to separate the metabolites. Fractions were collected and analyzed by LC-MS.

Structural Analysis:

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) was used to determine the exact mass and molecular formula of the purified

compound.

Nuclear Magnetic Resonance (NMR): The purified Arcyriaflavin F was dissolved in a

deuterated solvent (e.g., DMSO-d₆). A suite of NMR experiments, including ¹H, ¹³C, COSY,

HSQC, and HMBC, were performed to determine the complete chemical structure.

Conclusion
The successful heterologous expression of the acfXODCP gene cluster from S. venezuelae

has not only led to the discovery of a new indolocarbazole, Arcyriaflavin F, but has also

identified a novel regioselective C-5/C-5' dihydroxylating enzyme, AcfX. This work provides

valuable insights into the enzymatic machinery that generates structural diversity in this

important class of natural products. The detailed protocols and structural data presented in this

guide serve as a valuable resource for researchers in natural product chemistry, synthetic

biology, and drug discovery who are interested in the study and potential applications of

Arcyriaflavin F and related indolocarbazoles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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